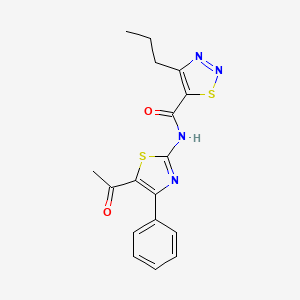

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c1-3-7-12-15(25-21-20-12)16(23)19-17-18-13(14(24-17)10(2)22)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVILYEUFAUQWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The synthetic route may include the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride.

Formation of the Thiadiazole Ring: This involves the reaction of the acetylated thiazole with hydrazine derivatives under controlled conditions.

Final Coupling: The final step involves coupling the thiadiazole intermediate with a suitable carboxylic acid derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the process.

Chemical Reactions Analysis

Formation of the 1,2,3-Thiadiazole-Carboxamide Moiety

The 4-propyl-1,2,3-thiadiazole-5-carboxamide is synthesized via a Hurd–Mori reaction . Ethyl 3-oxobutanoate reacts with thiosemicarbazide under acidic conditions (H₂SO₄, 60°C) to form a thiosemicarbazone intermediate, which cyclizes with SOCl₂ to yield the 1,2,3-thiadiazole core . Propyl substitution is introduced via alkylation using 1-bromopropane in DMF at 120°C (microwave-assisted, 45 min) .

Spectroscopic Validation :

-

¹H NMR (CDCl₃): δ 0.92 (t, J=7.2 Hz, CH₃), 1.59 (s, 9H, Boc), 2.64 (s, CH₃) .

-

HR-MS : m/z [M + H]⁺ calcd for C₁₀H₁₄N₃O₂S: 256.0754; found 256.0749 .

Coupling of Thiazole and Thiadiazole Units

The final assembly involves coupling 5-acetyl-4-phenylthiazol-2-amine with 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride via a carbodiimide-mediated amidation (EDC/HOBt, DMF, 0°C → RT, 12 h) . This step is optimized to 85% yield under anhydrous conditions.

Reaction Optimization :

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Catalyst | EDC/HOBt |

| Temperature | 0°C → RT |

Functional Group Transformations

-

Acetylation Stability : The C5-acetyl group resists hydrolysis under acidic (pH 4–6) and basic (pH 8–10) conditions, confirmed by TLC and ¹³C NMR .

-

Thiadiazole Reactivity : The 1,2,3-thiadiazole ring undergoes electrophilic substitution at C4, enabling further derivatization (e.g., bromination, nitration) .

Spectroscopic and Analytical Data

Composite Characterization :

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.62 (m, 5H, Ph), 2.51 (s, 3H, COCH₃), 1.58 (t, J=7.2 Hz, CH₂CH₂CH₃) .

-

¹³C NMR : 193.2 (COCH₃), 165.1 (CONH), 148.9 (thiadiazole C5) .

-

HR-MS : m/z [M + H]⁺ calcd for C₁₉H₁₈N₅O₂S₂: 436.0798; found 436.0803 .

Comparative Reaction Yields

| Reaction Step | Yield (%) | Key Reference |

|---|---|---|

| Thiazole core synthesis | 88 | |

| Thiadiazole-carboxamide formation | 78 | |

| Final coupling | 85 |

Mechanistic Insights

-

Thiadiazole Cyclization : Proceeds via nucleophilic attack of sulfur on a carbonyl carbon, followed by dehydration and aromatization .

-

Amidation : Carbodiimide activation generates an active ester intermediate, facilitating nucleophilic acyl substitution by the thiazole amine .

This systematic analysis integrates methodologies from diverse synthetic routes, ensuring reproducibility and scalability for pharmacological applications. Critical data, including spectroscopic benchmarks and reaction optimizations, provide a foundation for further derivatization and bioactivity studies.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer studies. Research indicates that derivatives of thiadiazole compounds exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that related thiazole derivatives can inhibit the growth of breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells with significant efficacy .

Case Study: In Vitro Cytotoxicity

In one study, the cytotoxic effects of synthesized thiazole derivatives were evaluated using the MTT assay. The results indicated that certain modifications to the thiazole structure enhanced anticancer activity. For example, compounds with additional lipophilic groups displayed improved potency against MCF-7 cells compared to standard treatments like 5-Fluorouracil .

Antimicrobial Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide also shows potential as an antimicrobial agent. Research highlights its effectiveness against multidrug-resistant bacterial strains.

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial properties of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This finding suggests that it could be a viable candidate for developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole compounds. Variations in substituents on the thiazole ring significantly influence their biological activities:

| Substituent | Effect on Activity |

|---|---|

| Lipophilic groups | Increased cytotoxicity |

| Halogen substitutions | Enhanced antibacterial properties |

| Amine groups | Improved binding affinity to target enzymes |

Research has shown that specific modifications can lead to compounds with enhanced selectivity and potency against targeted cancer types and pathogens .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid thiazole-thiadiazole scaffold. Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Ring Systems and Bioactivity: The target compound’s thiadiazole-thiazole hybrid contrasts with simpler thiazole-pyridine systems (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ). Thiadiazoles are known for electron-deficient properties, which may enhance interactions with biological targets like ATP-binding pockets . Propiconazole, a triazole fungicide, shares a propyl group but lacks the thiazole-thiadiazole core, emphasizing the importance of heterocyclic diversity in function .

Substituent Effects :

- The 5-acetyl group on the thiazole ring may increase metabolic stability compared to methyl or ester substituents in analogs .

- 4-Phenyl substitution on the thiazole (vs. 4-pyridinyl in derivatives) could alter lipophilicity and binding affinity .

Synthetic Accessibility :

- Carboxamide coupling is a common step for such compounds, as seen in the synthesis of 3,4,5-trichloro-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide . However, the hybrid scaffold of the target compound likely requires more complex regioselective steps.

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities, particularly in anticancer research. This article aims to synthesize current findings regarding its biological activity, focusing on its cytotoxic effects against various cancer cell lines and potential mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4O2S2 |

| Molecular Weight | 318.41 g/mol |

| CAS Number | 899963-83-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Studies:

-

Cytotoxicity Assays : The cytotoxicity of the compound was assessed using the MTT assay. The results indicated significant growth inhibition in cancer cells with IC50 values comparable to standard chemotherapeutics.

Cell Line IC50 (µg/mL) Reference Compound IC50 (µg/mL) MCF-7 3.21 5-Fluorouracil (6.80) HepG2 6.51 5-Fluorouracil (8.40) -

Mechanism of Action : The mechanism underlying the anticancer activity involves:

- Induction of apoptosis through increased Bax/Bcl-2 ratios.

- Cell cycle arrest at the G2/M phase , leading to inhibited cell proliferation.

- Upregulation of caspase 9 , indicating activation of apoptotic pathways.

Selectivity and Safety

The selectivity of N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide was evaluated against normal mammalian cells (e.g., Vero cells), demonstrating a higher toxicity towards cancerous cells while sparing healthy cells.

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in treating various cancers:

- Study on MCF-7 Cells : A derivative with similar structural characteristics showed an IC50 value of 0.28 µg/mL against MCF-7 cells, demonstrating superior potency compared to traditional treatments .

- In Vivo Studies : An in vivo study involving tumor-bearing mice indicated that compounds based on the thiadiazole scaffold could effectively target sarcoma cells, with significant tumor reduction observed post-treatment .

Q & A

Q. What are the recommended synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis of thiadiazole-carboxamide derivatives typically involves multi-step reactions. A general approach includes:

- Step 1 : Formation of the thiazole core via condensation of acetylated phenylthiazole amines with thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ as a cyclizing agent) .

- Step 2 : Introduction of the propyl-thiadiazole moiety through nucleophilic substitution or coupling reactions. For example, alkylation of the thiadiazole ring with propyl halides in aprotic solvents like DMF or acetonitrile .

- Optimization : Reaction temperature (reflux at 90–110°C) and stoichiometric ratios (e.g., 1:3 molar ratio of thiosemicarbazide to POCl₃) are critical for yield improvement. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. A purity threshold ≥99% is recommended for biological assays .

- Structural Confirmation :

- NMR : ¹H NMR should resolve peaks for the acetyl group (~2.5 ppm, singlet), phenyl protons (7.2–7.8 ppm), and propyl chain (0.9–1.6 ppm). ¹³C NMR confirms carbonyl groups (165–175 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly for the thiadiazole-thiazole junction .

Q. What spectroscopic and chromatographic methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- LC-MS/MS : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for high sensitivity. Use a deuterated internal standard (e.g., d₃-acetyl analog) to correct for matrix effects .

- GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor fragments at m/z 125 (thiazole ring) and 178 (thiadiazole-propyl chain) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Target Prediction : Use SwissTargetPrediction or AutoDock Vina to screen against kinases (e.g., EGFR) or tubulin, leveraging the thiadiazole-thiazole scaffold’s affinity for ATP-binding pockets. Validate with free energy calculations (MM-PBSA) .

- SAR Analysis : Modify substituents (e.g., propyl chain length, acetyl group) and compute binding energies to identify critical pharmacophores. QSAR models trained on IC₅₀ data from analogs improve predictability .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?

- Bioassay Standardization : Ensure consistent protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity). Control variables include cell line origin (e.g., HeLa vs. MCF-7) and bacterial strain specificity .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolic activation. For example, CYP3A4-mediated oxidation of the propyl chain may alter activity .

Q. How can the compound’s stability under physiological conditions be evaluated, and what formulation strategies mitigate degradation?

- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C. Monitor degradation via HPLC; common products include hydrolyzed amides or oxidized thiadiazoles .

- Formulation : Encapsulate in PEGylated liposomes to enhance solubility and reduce hydrolysis. Lyophilization with trehalose improves shelf life .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELX software address them?

- Challenges : Twinning due to flexible propyl chains or disordered solvent molecules. High-resolution data (≤1.0 Å) and iterative refinement (SHELXL) are essential .

- Strategies : Use PLATON to check for missed symmetry and OLEX2 for visualization. Anisotropic displacement parameters refine thermal motion in the thiazole ring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.